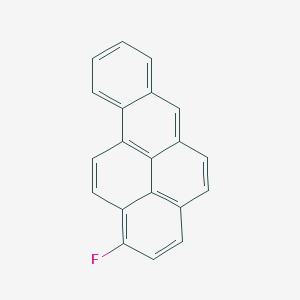

1-Fluorobenzo(a)pyrene

Description

Structure

3D Structure

Properties

CAS No. |

150765-66-5 |

|---|---|

Molecular Formula |

C20H11F |

Molecular Weight |

270.3 g/mol |

IUPAC Name |

1-fluorobenzo[a]pyrene |

InChI |

InChI=1S/C20H11F/c21-18-10-7-12-5-6-14-11-13-3-1-2-4-15(13)16-8-9-17(18)19(12)20(14)16/h1-11H |

InChI Key |

VHALAGXODIENSE-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C=C5)F)C=C3 |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C=C5)F)C=C3 |

Other CAS No. |

150765-66-5 |

Synonyms |

1-fluorobenzo(a)pyrene |

Origin of Product |

United States |

Synthetic Methodologies and Isomer Characterization of 1 Fluorobenzo a Pyrene

Established Synthetic Pathways for 1-Fluorobenzo[a]pyrene

The synthesis of 1-fluorobenzo[a]pyrene is a nuanced process that often results in the formation of multiple isomers due to the similar reactivity of different positions on the benzo[a]pyrene (B130552) core. acs.org

Multi-Step Synthesis Protocols (e.g., starting from 6-chlorobenzo[a]pyrene)

A common strategy for synthesizing 1-fluorobenzo[a]pyrene involves a multi-step protocol that begins with a protected form of benzo[a]pyrene to direct the fluorination to the desired position. One established method utilizes 6-chlorobenzo[a]pyrene (B1618961) as a starting material. acs.org This approach is designed to prevent reactions at the highly reactive C-6 position. The synthesis yields both 1-fluorobenzo[a]pyrene and 3-fluorobenzo[a]pyrene, which then require separation. acs.org

The general synthetic scheme can be summarized as follows:

Protection of the C-6 position: The synthesis often starts by protecting the C-6 position of benzo[a]pyrene to prevent undesired side reactions.

Introduction of a functional group for fluorination: Subsequent steps involve the introduction of a functional group at the C-1 and C-3 positions that can be converted to a fluorine atom.

Fluorination: A key step is the fluorination reaction, often achieved through methods like the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. acs.org

Deprotection and final product formation: The protecting group at the C-6 position is removed in the final steps to yield the fluorinated benzo[a]pyrene isomers. acs.org

Key Precursors and Reaction Intermediates

The synthesis of 1-fluorobenzo[a]pyrene involves several key precursors and intermediates. A notable precursor is 6-chlorobenzo[a]pyrene, which serves to block the most reactive site of the benzo[a]pyrene molecule. acs.org Throughout the synthesis, various intermediate compounds are formed, including nitrated and aminated benzo[a]pyrene derivatives, which are then converted to diazonium salts for the subsequent fluorination step. acs.org

| Precursor/Intermediate | Role in Synthesis |

| 6-Chlorobenzo[a]pyrene | Starting material with a protected C-6 position. acs.org |

| Nitrobenzo[a]pyrene derivatives | Intermediates formed during the introduction of a functional group for fluorination. |

| Aminobenzo[a]pyrene derivatives | Formed by the reduction of the nitro group, a precursor to the diazonium salt. |

| Diazonium tetrafluoroborate salts | Key intermediates for the Balz-Schiemann fluorination reaction. acs.org |

Isolation and Separation Techniques for 1-Fluorobenzo[a]pyrene Isomers

Due to the concurrent formation of multiple isomers during synthesis, effective isolation and separation techniques are paramount. acs.org

Chromatographic Separation Methods (e.g., normal-phase medium-pressure liquid chromatography)

The separation of 1-fluorobenzo[a]pyrene from its isomers, primarily 3-fluorobenzo[a]pyrene, is typically achieved using chromatographic methods. Normal-phase medium-pressure liquid chromatography (MPLC) has been successfully employed for this purpose. acs.org This technique separates compounds based on their polarity, allowing for the isolation of the individual isomers. The choice of the stationary and mobile phases is critical for achieving optimal separation.

Spectroscopic and Chromatographic Methods for 1-Fluorobenzo[a]pyrene Product Verification

Once the isomers are separated, their identity and purity must be confirmed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-performance liquid chromatography (HPLC) is a powerful analytical technique used to assess the purity of the synthesized 1-fluorobenzo[a]pyrene. acs.orgmdpi.com By comparing the retention time of the synthesized compound with that of a known standard, the identity of the product can be confirmed. Furthermore, the peak area in the chromatogram provides a quantitative measure of the purity of the sample. HPLC systems equipped with a photodiode array (PDA) detector can also provide UV absorbance spectra, which can further aid in the identification of the compound. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of 1-fluorobenzo[a]pyrene and for distinguishing it from its isomers. The introduction of a fluorine atom into the benzo[a]pyrene backbone induces significant changes in the chemical shifts of nearby protons and carbons, providing a clear spectral fingerprint for its identification.

Detailed ¹H NMR analysis of 1-fluorobenzo[a]pyrene reveals characteristic signals in the aromatic region, typically between δ 7.0 and 9.5 ppm. researchgate.net The precise chemical shifts and coupling constants are highly sensitive to the position of the fluorine substituent. For instance, in the case of 1-fluorobenzo[a]pyrene, the protons in proximity to the fluorine atom will exhibit coupling, leading to splitting of their signals, which is observable in the ¹H NMR spectrum. acs.org Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are also employed to establish the connectivity between protons in the molecule. acs.org

Furthermore, ¹³C NMR spectroscopy provides complementary information on the carbon framework. The carbon atom directly bonded to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF). researchgate.net The magnitude of this coupling, along with the shifts of other carbon signals, aids in the unambiguous assignment of the substitution pattern. For example, studies on various fluorinated polycyclic aromatic hydrocarbons have demonstrated that both proton and carbon nuclei of a CH bond sterically interacting with a nearby fluorine atom exhibit unusually large fluorine-induced shifts and coupling constants. researchgate.net

The following table summarizes the key NMR data for 1-fluorobenzo[a]pyrene:

| Nucleus | Technique | Key Features | Reference |

| ¹H | 1D NMR | Aromatic protons resonate between δ 7.0-9.5 ppm. Protons near the fluorine atom show characteristic coupling patterns. | researchgate.net |

| ¹H | COSY | Establishes proton-proton connectivity. | acs.org |

| ¹³C | 1D NMR | Large ¹JCF coupling constant for the carbon bonded to fluorine. Fluorine-induced shifts in neighboring carbons. | researchgate.net |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elemental composition of 1-fluorobenzo[a]pyrene. High-resolution mass spectrometry (HRMS) is particularly crucial for providing an exact mass measurement, which helps to distinguish it from other compounds with the same nominal mass.

In the mass spectrum of 1-fluorobenzo[a]pyrene, the molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. For 1-fluorobenzo[a]pyrene (C₂₀H₁₁F), the calculated exact mass is 270.0845 u. acs.org Electron ionization (EI) is a common method used to generate the molecular ion. acs.org The fragmentation pattern observed in the mass spectrum can also provide structural information, although the stable aromatic ring system of benzo[a]pyrene and its derivatives often results in a prominent molecular ion peak with limited fragmentation.

The following table presents the high-resolution mass spectrometry data for 1-fluorobenzo[a]pyrene:

| Compound | Formula | Calculated m/z | Observed m/z | Ionization Method | Reference |

| 1-Fluorobenzo[a]pyrene | C₂₀H₁₁F | 270.0845 | 270.0838 | EI | acs.org |

This precise mass measurement provides strong evidence for the presence of a fluorine atom in the benzo[a]pyrene structure and confirms the molecular formula.

Metabolic Biotransformation of 1 Fluorobenzo a Pyrene

Cytochrome P450 (CYP)-Mediated Metabolism of 1-Fluorobenzo[a]pyrene

The primary route of metabolism for many PAHs, including 1-FBP, is through the action of the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are central to the detoxification and, in some cases, the metabolic activation of these compounds.

Identification of Specific CYP Isoforms Involved in 1-Fluorobenzo[a]pyrene Metabolism

The metabolism of PAHs is predominantly carried out by specific isoforms of the CYP1 family. nih.gov In extrahepatic tissues, CYP1A1 and CYP1B1 are considered the major enzymes responsible for the metabolic activation of PAHs. nih.govstami.no Studies using rat liver microsomes, which are rich in various CYP isoforms, have demonstrated the metabolism of 1-FBP. tandfonline.comnih.gov While direct studies isolating every specific human isoform's activity on 1-FBP are limited, the well-established role of CYP1A1 and CYP1B1 in the metabolism of the parent compound, benzo[a]pyrene (B130552), and other PAHs strongly implicates their involvement. stami.nonih.gov The expression of CYP1A1, CYP1A2, and CYP1B1 is regulated by the Aryl hydrocarbon receptor (AhR), which can be activated by PAHs, leading to the induction of the very enzymes that metabolize them. nih.gov

Mechanisms of Oxygen Transfer in Aromatic Hydroxylation

The use of fluoro-substituted PAHs such as 1-FBP has been instrumental in elucidating the mechanism of oxygen transfer by CYP enzymes. tandfonline.comnih.gov The metabolic process is not a simple insertion of an oxygen atom. Instead, for substrates that are good electron donors like benzo[a]pyrene, the mechanism proceeds via an initial one-electron oxidation. tandfonline.comtandfonline.com The activated intermediate of the cytochrome P450, often represented as Fe(4+)=O, abstracts a pi electron from the aromatic system of 1-FBP. nih.gov This creates a radical cation of the substrate (1-FBP+•). nih.gov Following this initial electron transfer, the oxygen is transferred from the enzyme's iron-oxo complex to the most electropositive carbon atoms or double bonds of the radical cation, leading to the formation of various metabolites. nih.govtandfonline.com

Formation of Fluorine-Displaced Metabolites (e.g., Benzo[a]pyrene-1,6-dione)

A key finding in the metabolism of 1-FBP is the formation of a metabolite where the fluorine atom has been displaced. tandfonline.com When 1-FBP is incubated with rat liver microsomes (containing cytochrome P450), a significant product identified is Benzo[a]pyrene-1,6-dione (B31467) (BP-1,6-dione). tandfonline.comnih.gov The formation of this quinone can only occur through the removal of the fluoro substituent from the C-1 position. nih.gov This observation provides strong evidence for the one-electron oxidation mechanism, as this pathway facilitates the elimination of the fluoride (B91410) ion. tandfonline.comnih.gov The formation of BP-1,6-dione from 1-FBP demonstrates that the metabolic pathway leading to phenols in the parent compound, benzo[a]pyrene, proceeds through an initial electron transfer. tandfonline.com

Production of Dihydrodiols and Phenolic Metabolites of 1-Fluorobenzo[a]pyrene

In addition to the fluorine-displaced quinone, CYP-mediated metabolism of 1-FBP yields other products characteristic of PAH biotransformation. tandfonline.com Analysis of the metabolic products from incubations with rat liver microsomes revealed the formation of several dihydrodiols, specifically the 4,5-, 7,8-, and 9,10-dihydrodiols of 1-FBP. tandfonline.com A phenolic metabolite of 1-FBP was also identified. tandfonline.com The formation of these dihydrodiols occurs via the creation of an epoxide intermediate across a double bond by CYP, which is then hydrated by the enzyme epoxide hydrolase. wikipedia.org

| Metabolite Class | Specific Metabolite Identified | Mechanism Hallmark |

|---|---|---|

| Quinone | Benzo[a]pyrene-1,6-dione | Fluorine displacement via one-electron oxidation |

| Dihydrodiols | 1-FBP 4,5-dihydrodiol | Epoxidation and subsequent hydration |

| 1-FBP 7,8-dihydrodiol | Epoxidation and subsequent hydration | |

| 1-FBP 9,10-dihydrodiol | Epoxidation and subsequent hydration | |

| Phenol (B47542) | Phenol of 1-FBP | Aromatic hydroxylation |

Comparative Metabolic Studies of 1-Fluorobenzo[a]pyrene with Benzo[a]pyrene and Other Fluoro-Substituted Analogs

Comparing the metabolism of 1-FBP with its parent compound, benzo[a]pyrene (BaP), and other fluorinated analogs provides critical insights into the mechanisms of PAH metabolism.

Fluoro-substitution serves as a powerful probe for these mechanisms. tandfonline.comtandfonline.com For example, the metabolism of 6-Fluorobenzo[a]pyrene (6-FBP) by both cytochrome P450 and peroxidases yields BP 1,6-, 3,6-, and 6,12-diones, which involves the removal of the fluoro substituent and is consistent with a one-electron oxidation mechanism. tandfonline.comnih.gov

Similarly, comparing the metabolism of 1-FBP and 3-Fluorobenzo[a]pyrene (3-FBP) is illustrative. While cytochrome P450 metabolism of 1-FBP yields BP-1,6-dione, the metabolism of 3-FBP yields BP-3,6-dione. tandfonline.com This parallel provides clear evidence that the formation of the corresponding phenols in the metabolism of the non-fluorinated parent compound, BaP (specifically 1-OHBP and 3-OHBP), occurs via the same initial electron transfer mechanism. tandfonline.com

While 1-FBP metabolism by cytochrome P450 produces dihydrodiols and a phenol in addition to the quinone, the metabolism of 3-FBP under the same conditions also produces its corresponding dione (B5365651), dihydrodiols (4,5-, 7,8-, and 9,10-), and a phenol. tandfonline.com However, when HRP is used, both 1-FBP and 3-FBP primarily yield their respective quinones (BP-1,6-dione and BP-3,6-dione) as the sole detected metabolites, highlighting a key difference in the product profiles of CYP- and peroxidase-catalyzed reactions. tandfonline.com

| Substrate | Enzyme System | Major Metabolites |

|---|---|---|

| 1-Fluorobenzo[a]pyrene (1-FBP) | Cytochrome P450 | BP-1,6-dione, 4,5-dihydrodiol, 7,8-dihydrodiol, 9,10-dihydrodiol, Phenol of 1-FBP |

| Horseradish Peroxidase (HRP) | BP-1,6-dione | |

| 3-Fluorobenzo[a]pyrene (3-FBP) | Cytochrome P450 | BP-3,6-dione, 4,5-dihydrodiol, 7,8-dihydrodiol, 9,10-dihydrodiol, Phenol of 3-FBP |

| Horseradish Peroxidase (HRP) | BP-3,6-dione | |

| Benzo[a]pyrene (BaP) (parent compound) | Cytochrome P450 | Phenols (e.g., 3-OHBP, 9-OHBP), Quinones (e.g., BP-1,6-dione, BP-3,6-dione), Dihydrodiols (e.g., BaP-7,8-dihydrodiol) |

Quantitative Aspects of Metabolic Conversion

While detailed quantitative analyses of the complete metabolite profile for 1-Fluorobenzo[a]pyrene are not extensively detailed in the reviewed literature, specific data on its metabolic processing provide insight into the efficiency of its conversion.

In studies examining the synthesis and metabolism of 1-FBP, the metabolism catalyzed by cytochrome P450 was reported to have a yield of 16%. consensus.app This figure provides a quantitative measure of the conversion of the parent compound under these specific enzymatic conditions. The formation of benzo[a]pyrene-1,6-dione from 1-FBP is a key quantitative observation, as its production necessitates the removal of the fluoro ion via a one-electron oxidation mechanism. nih.gov

Table 2: Quantitative Metabolic Data for 1-Fluorobenzo[a]pyrene This table is interactive. You can sort and filter the data.

| Compound | Enzyme System | Reported Yield |

|---|---|---|

| 1-Fluorobenzo[a]pyrene | Cytochrome P450 | 16% |

Mechanistic Investigations of 1 Fluorobenzo a Pyrene Reactivity

One-Electron Oxidation Pathway and Radical Cation Intermediates

The metabolic activation of polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene (B130552) is a critical area of study due to its carcinogenic properties. One of the key mechanisms involved is one-electron oxidation, which leads to the formation of reactive radical cation intermediates. The introduction of a fluorine atom, as in 1-Fluorobenzo[a]pyrene, serves as a valuable tool for investigating these pathways.

The formation of quinones from benzo[a]pyrene (BP) metabolism is understood to proceed through an initial one-electron oxidation of the parent compound to generate its radical cation. nih.gov This mechanism is supported by both chemical and biochemical experiments. nih.gov In the context of cytochrome P450-catalyzed reactions, the initial step involves the abstraction of a pi electron from the PAH substrate by the active iron-oxygen species of the enzyme, yielding a radical cation (BP•+). nih.gov

For 1-Fluorobenzo[a]pyrene (1-FBP), metabolic studies using rat liver microsomes have shown that the formation of benzo[a]pyrene-1,6-dione (B31467) can only happen if the fluoro substituent is removed from the C-1 position. nih.gov This removal is indicative of a one-electron oxidation of the substrate. nih.gov The reaction of benzo[a]pyrene radical cation perchlorates with water has been shown to produce the same quinones observed in metabolic processes, further solidifying the role of the radical cation as a key intermediate. nih.gov

Fluoro-substitution is a critical technique for probing reaction mechanisms. In the study of benzo[a]pyrene, it helps to elucidate the role of specific positions in the molecule's reactivity and subsequent biological effects. nih.govhuji.ac.il The fluorine atom's electronic properties can influence the stability and reactivity of the radical cation intermediate.

The metabolism of 1-FBP and 3-FBP, leading to the formation of BP 1,6-dione and BP 3,6-dione respectively, occurs through the one-electron oxidation pathway. nih.gov This process necessitates the removal of the fluoride (B91410) ion, which provides strong evidence for the formation of a radical cation intermediate. nih.govnih.gov The subsequent steps in the metabolic pathway are dictated by the charge distribution in this radical cation. Oxygen transfer from cytochrome P450 then occurs at the carbon atoms with the highest positive charge density. nih.gov

Theoretical and Computational Chemistry Approaches

To complement experimental findings, theoretical and computational methods are employed to provide a deeper understanding of the electronic structures and properties of 1-Fluorobenzo[a]pyrene and its reactive intermediates.

Quantum mechanical calculations, such as the semi-empirical PM3 method, have been utilized to determine the charge densities and bond orders in both the neutral 1-FBP molecule and its radical cation. nih.gov These calculations are crucial for predicting the sites of highest reactivity. In the radical cation of benzo[a]pyrene, the highest positive charges are found at carbons C-6, C-1, and C-3. nih.gov This theoretical finding aligns with the experimental observation that oxygen transfer occurs at these positions, leading to the formation of corresponding metabolites like 1-hydroxybenzo[a]pyrene and 3-hydroxybenzo[a]pyrene. nih.gov

Below is a table summarizing the calculated charge densities at key positions for the radical cations of Benzo[a]pyrene (BP), 1-Fluorobenzo[a]pyrene (1-FBP), and 3-Fluorobenzo[a]pyrene (3-FBP), based on PM3 calculations.

| Compound Radical Cation | Charge Density at C-1 | Charge Density at C-3 | Charge Density at C-6 |

| Benzo[a]pyrene (BP•+) | +0.150 | +0.150 | +0.203 |

| 1-Fluorobenzo[a]pyrene (1-FBP•+) | +0.134 | +0.153 | +0.201 |

| 3-Fluorobenzo[a]pyrene (3-FBP•+) | +0.153 | +0.134 | +0.201 |

Data derived from PM3 calculations as reported in studies on fluorobenzo[a]pyrenes as probes for cytochrome P450 mechanisms. nih.gov

Molecular modeling provides insights into the structure and behavior of transient species like radical cations. These models help visualize the distribution of electron density and identify the most electropositive centers in the molecule, which are susceptible to nucleophilic attack, such as oxygen transfer. nih.gov The modeling of the BP radical cation (BP•+) shows that the highest positive charge is concentrated at position C-6, with significant positive charges also located at C-1 and C-3. nih.gov This distribution explains the formation of 6-hydroxyBP, 1-hydroxyBP, and 3-hydroxyBP during metabolism. nih.gov

Probing Oxygen Transfer Mechanisms Using Fluoro-Substitution

The use of fluoro-substituted derivatives of benzo[a]pyrene has been instrumental in clarifying the mechanism of oxygen transfer catalyzed by cytochrome P450. nih.gov The substitution of a hydrogen atom with a fluorine atom at a specific position acts as a mechanistic probe. nih.govhuji.ac.il

The metabolism of 1-FBP and 3-FBP by rat liver microsomes provides direct evidence for the oxygen transfer mechanism. nih.gov The formation of benzo[a]pyrene quinones from these fluorinated substrates confirms that the reaction proceeds via a one-electron oxidation to form a radical cation. nih.govnih.gov Following the initial electron abstraction by the cytochrome P450 active species, oxygen transfer occurs to the most electron-deficient carbon atoms of the PAH radical cation. nih.gov This combined approach of metabolic studies and theoretical calculations reveals that oxygen can be transferred to specific carbon atoms (C-1, C-3, C-6) to form phenols and quinones, or to double bonds (4,5-, 7,8-, 9,10-) to form epoxides. nih.gov

Molecular Interactions of 1 Fluorobenzo a Pyrene with Deoxyribonucleic Acid Dna

DNA Adduct Formation by 1-Fluorobenzo[a]pyrene Metabolites

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. For 1-FBP, this process involves its metabolic conversion to reactive species that can covalently bind to nucleophilic sites on DNA bases.

While direct structural elucidation of DNA adducts specifically derived from 1-FBP is not extensively detailed in the available literature, the metabolic pathways of the parent compound, benzo[a]pyrene (B130552), and a related fluorinated analog, 6-fluorobenzo[a]pyrene (6-FBP), provide a strong basis for inferring the likely adduct structures. For benzo[a]pyrene, the ultimate carcinogenic metabolite is benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), which forms a covalent bond with DNA. researchgate.net The major adduct is formed between the C10 position of BPDE and the exocyclic N2-amino group of deoxyguanosine. researchgate.net

Studies with 6-FBP have shown that its DNA adducts are formed predominantly through a diol epoxide pathway, similar to the parent compound. nih.gov It is therefore highly probable that 1-FBP also forms diol epoxide-DNA adducts. Another potential pathway for adduct formation is through one-electron oxidation, which can lead to the formation of a radical cation that can bind to DNA. nih.gov This pathway has also been observed for 6-FBP. nih.gov

Drawing parallels from benzo[a]pyrene, the primary target for covalent binding of its metabolites is the guanine (B1146940) base in DNA. Specifically, the N2 position of deoxyguanosine is the major site of adduction for BPDE. researchgate.net Adducts with deoxyadenosine (B7792050) at the N6 position are also formed, but to a lesser extent. For benzo[a]pyrene quinone metabolites, stable adducts are formed with the exocyclic amino groups of both deoxyguanosine and deoxyadenosine. researchgate.net Given the structural similarity, it is anticipated that metabolites of 1-FBP would also preferentially bind to the exocyclic amino groups of purine (B94841) bases, particularly deoxyguanosine. Adducts with deoxycytidine have also been detected for benzo[a]pyrene diol epoxide. ugent.be

The conversion of the relatively inert 1-FBP into DNA-reactive metabolites is a multi-step process catalyzed by a suite of biotransformation enzymes.

The initial and rate-limiting step in the metabolic activation of many PAHs, including benzo[a]pyrene, is oxidation by cytochrome P450 (CYP) enzymes. researchgate.net For benzo[a]pyrene, CYP1A1 and CYP1B1 are the principal enzymes involved in its conversion to BP-7,8-epoxide, a precursor to the ultimate carcinogenic diol epoxide. researchgate.net

Fluoro substitution on the benzo[a]pyrene molecule serves as a probe to understand the mechanisms of CYP-catalyzed oxygen transfer. The metabolism of 1-FBP by rat liver microsomes, which are rich in CYP enzymes, has been investigated. These studies revealed that the formation of benzo[a]pyrene quinones from 1-FBP occurs through an initial one-electron oxidation of the substrate. This process leads to the removal of the fluoro group from the C-1 position and the formation of BP-1,6-dione. In addition to the quinone, CYP-mediated metabolism of 1-FBP also yields the 4,5-, 7,8-, and 9,10-dihydrodiols, which are potential precursors to diol epoxide formation.

Table 1: Cytochrome P450-Mediated Metabolites of 1-Fluorobenzo[a]pyrene

| Metabolite Class | Specific Metabolites | Presumed Reactive Intermediate |

| Quinones | Benzo[a]pyrene-1,6-dione (B31467) | Radical Cation |

| Dihydrodiols | 1-FBP-4,5-dihydrodiol | Epoxide |

| 1-FBP-7,8-dihydrodiol | Diol Epoxide | |

| 1-FBP-9,10-dihydrodiol | Diol Epoxide | |

| Phenols | Phenol (B47542) of 1-FBP | Not applicable |

Following the initial oxidation by CYP enzymes, other biotransformation enzymes play crucial roles in the pathway to DNA adduct formation. Microsomal epoxide hydrolase (mEH) is responsible for converting the initially formed epoxides into trans-dihydrodiols. researchgate.net For instance, in the classic pathway for benzo[a]pyrene, mEH converts BP-7,8-epoxide to BP-7,8-dihydrodiol. researchgate.net This dihydrodiol is then a substrate for a second round of oxidation by CYP enzymes to form the highly reactive BPDE.

Another enzyme that can contribute to the bioactivation of PAHs is horseradish peroxidase (HRP). Studies with 6-FBP have shown that HRP can activate it to form DNA adducts. nih.gov The metabolism of 1-FBP by HRP has also been shown to produce BP-1,6-dione, indicating a one-electron oxidation mechanism similar to that observed with CYP enzymes.

Enzymatic Bioactivation Pathways Leading to Adduct Formation

In Vitro Studies of 1-Fluorobenzo[a]pyrene-DNA Adduction

In vitro systems are invaluable for dissecting the mechanisms of metabolic activation and DNA adduct formation of chemical carcinogens. Studies utilizing rat liver microsomes have been instrumental in identifying the metabolites of 1-FBP. nih.gov The formation of DNA adducts by 6-FBP has been demonstrated in vitro using 3-methylcholanthrene-induced rat liver microsomes, which showed that this compound binds to DNA to a lesser extent than the parent benzo[a]pyrene. nih.gov These in vitro studies confirmed that the adducts of 6-FBP are formed through both the diol epoxide pathway and one-electron oxidation. nih.gov While specific in vitro studies focusing exclusively on the DNA adduction of 1-FBP are not extensively reported, the existing data on its metabolism and the behavior of similar compounds strongly suggest that it is capable of forming DNA adducts upon metabolic activation.

Microsomal Incubation Systems for Adduct Generation

In vitro studies utilizing microsomal incubation systems are instrumental in elucidating the metabolic pathways that lead to the formation of DNA adducts. Microsomes, which are vesicles of the endoplasmic reticulum, contain cytochrome P450 enzymes responsible for the oxidative metabolism of xenobiotics like polycyclic aromatic hydrocarbons (PAHs).

When 1-Fluorobenzo[a]pyrene is incubated with liver microsomes in the presence of an NADPH-regenerating system and DNA, it undergoes metabolic activation to form reactive intermediates that can covalently bind to DNA. Studies on the closely related compound 6-fluorobenzo[a]pyrene (6-FBP) have shown that activation by 3-methylcholanthrene-induced rat liver microsomes results in the formation of DNA adducts. nih.gov In these systems, two major and several minor 6-FBP adducts have been observed. nih.gov One of the major adducts was found to be consistent with that formed from the metabolic activation of 6-FBP-7,8-dihydrodiol, suggesting the involvement of the diol-epoxide pathway in the formation of these adducts. nih.gov The minor adducts, on the other hand, corresponded to those generated from the 6-FBP radical cation, indicating that one-electron oxidation also contributes to the formation of DNA adducts in microsomal systems. nih.gov

The level of covalent binding of [³H]6-FBP to DNA in such systems has been quantified, with approximately 6.5 µmol of the compound bound per mole of DNA-P. nih.gov This is comparable to the binding of the parent compound, benzo[a]pyrene (BP), which was observed at 15 µmol/mol of DNA-P under similar conditions. nih.gov

DNA Adduct Formation in Microsomal Incubation Systems

| Compound | Activation System | Observed Adducts | Binding Level (µmol/mol DNA-P) |

|---|---|---|---|

| 6-Fluorobenzo[a]pyrene (6-FBP) | 3-Methylcholanthrene-induced rat liver microsomes | Two major adducts, several minor adducts | 6.5 |

| Benzo[a]pyrene (BP) | 3-Methylcholanthrene-induced rat liver microsomes | Multiple adducts | 15 |

Electrochemical Oxidation Models for DNA Adduct Formation

Electrochemical oxidation provides a valuable model for studying the formation of DNA adducts resulting from one-electron oxidation of PAHs, a key mechanism of metabolic activation. acs.org This technique allows for the generation of radical cations of compounds like 1-Fluorobenzo[a]pyrene in a controlled environment, enabling the investigation of their reactivity towards DNA bases.

Studies on 6-fluorobenzo[a]pyrene (6-FBP) have demonstrated that its electrochemical oxidation in the presence of deoxyribonucleosides leads to the formation of specific adducts derived from the 6-FBP radical cation. nih.gov When electrochemically oxidized with deoxyguanosine (dG), 6-FBP forms a mixture of adducts where the compound is bound at its C-1 or C-3 position to the N-7 position of guanine, with a yield of 10%. nih.gov Similarly, in the presence of deoxycytidine (dC), a mixture of 3-(6-FBP-1-yl)Cyt and 3-(6-FBP-3-yl)Cyt is formed in a 15% yield. nih.gov Notably, no adduct formation was observed with deoxyadenosine (dA) or thymidine (B127349) (dT) under these conditions. nih.gov These findings highlight the specific reactivity of the 6-FBP radical cation towards dG and dC.

DNA Adducts Formed by Electrochemical Oxidation of 6-Fluorobenzo[a]pyrene

| Deoxyribonucleoside | Adduct Formed | Yield |

|---|---|---|

| Deoxyguanosine (dG) | 6-FBP bound at C-1 or C-3 to N-7 of Guanine | 10% |

| Deoxycytidine (dC) | 3-(6-FBP-1-yl)Cyt and 3-(6-FBP-3-yl)Cyt | 15% |

| Deoxyadenosine (dA) | No adducts formed | - |

| Thymidine (dT) | No adducts formed | - |

In Vivo Studies of DNA Adduction Related to 1-Fluorobenzo[a]pyrene as a Probe

The study of DNA adducts in living organisms is crucial for understanding the biological consequences of exposure to compounds like 1-Fluorobenzo[a]pyrene. Using this compound as a probe allows for the investigation of adduct formation, distribution, and persistence in various tissues.

Detection and Quantification of DNA Adducts in Biological Tissues

Sensitive methods are required for the detection and quantification of the low levels of DNA adducts typically found in biological tissues. The ³²P-postlabeling assay is a widely used technique that allows for the detection of a wide range of adducts without prior knowledge of their structure. nih.gov This method involves the enzymatic digestion of DNA to deoxynucleoside 3'-monophosphates, followed by the transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides. The resulting ³²P-labeled adducts can then be separated by chromatography and quantified.

Another powerful technique is liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS). mdpi.comnih.gov This method offers high specificity and sensitivity for the identification and quantification of known DNA adducts. mdpi.com For instance, an ultra-sensitive LC-MS method has been used to detect N²-BPDE-dG adducts at levels as low as 1 adduct per 10¹¹ nucleotides. mdpi.com

In studies with the related compound dibenzo[a,l]pyrene (B127179) (DB[a,l]P), HPLC-MS/MS has been successfully employed to detect and quantify specific adenine (B156593) adducts in the oral tissues of mice. nih.gov Two specific adducts, (−)-anti-cis- and (−)-anti-trans-DB[a,l]PDE-dA, were identified and quantified, demonstrating the utility of this method for in vivo studies. nih.gov The detection limits for these dA adducts were in the femtomole range using 100 µg of digested DNA. nih.gov

Temporal Relationships of Adduct Formation and Persistence

The formation and persistence of DNA adducts over time are critical factors in determining the long-term biological consequences of exposure to genotoxic agents. The balance between adduct formation and removal by DNA repair mechanisms determines the steady-state level of adducts in a given tissue.

Studies on the potent carcinogen dibenzo[a,l]pyrene (DB[a,l]P) in mouse oral tissue provide a model for understanding these temporal dynamics. nih.gov Following repeated application of DB[a,l]P, DNA adducts were quantified at various time points after the last dose. nih.gov The levels of the (−)-anti-trans-DB[a,l]PDE-dA adduct showed a significant decrease one week after the cessation of treatment compared to the levels at 48 hours. nih.gov The adduct levels continued to decrease consistently at two and four weeks post-treatment. nih.gov This demonstrates the dynamic nature of DNA adduction, where adducts are subject to cellular repair processes leading to their removal over time. The persistence of certain adducts can contribute to an increased risk of mutation and cancer initiation. nih.gov

Temporal Persistence of (-)-anti-trans-DB[a,l]PDE-dA Adducts in Mouse Oral Tissue

| Time After Last Dose | Adduct Level Change |

|---|---|

| 48 hours | Baseline for post-treatment measurement |

| 1 week | Significant decrease compared to 48 hours |

| 2 weeks | Consistent decrease |

| 4 weeks | Consistent decrease |

Structure Activity Relationships of 1 Fluorobenzo a Pyrene and Analogs

Influence of Fluorine Positional Isomerism on Metabolic Activation

The metabolic activation of benzo[a]pyrene (B130552) is a critical step in its conversion to a carcinogenic form. This process is primarily mediated by cytochrome P450 enzymes and peroxidases, which introduce oxygen atoms into the polycyclic aromatic hydrocarbon (PAH) ring system. The position of a fluorine substituent on the benzo[a]pyrene nucleus can dramatically alter the preferred sites of metabolism and the nature of the resulting metabolites.

Differential Metabolic Activation of Fluorinated Benzo[a]pyrenes (e.g., 1-FBP vs. 3-FBP, 6-FBP, 7-FBP, 8-FBP, 9-FBP, 10-FBP)

The metabolic pathways of various F-BP isomers have been investigated to understand how the position of the fluorine atom influences their biological activity. Studies have revealed significant differences in the metabolic profiles of these compounds.

The metabolism of 1-FBP and 3-FBP has been studied using rat liver microsomes and horseradish peroxidase (HRP). tandfonline.comtandfonline.com When metabolized by cytochrome P450, 1-FBP yields the 4,5-, 7,8-, and 9,10-dihydrodiols, as well as a phenol (B47542) of 1-FBP and benzo[a]pyrene-1,6-dione (B31467). tandfonline.comtandfonline.com The formation of the dione (B5365651) involves the displacement of the fluorine atom and is indicative of a one-electron oxidation mechanism. tandfonline.comtandfonline.comnih.gov Similarly, the metabolism of 3-FBP by cytochrome P450 produces the corresponding 4,5-, 7,8-, and 9,10-dihydrodiols, a phenol of 3-FBP, and benzo[a]pyrene-3,6-dione (B31473). tandfonline.comtandfonline.com Cytochrome P450-catalyzed metabolism of 1-FBP has been found to be approximately 30% more efficient than that of 3-FBP. tandfonline.com HRP-catalyzed metabolism of 1-FBP also produces benzo[a]pyrene-1,6-dione, while HRP metabolism of 3-FBP yields only benzo[a]pyrene-3,6-dione. tandfonline.comtandfonline.com

In contrast, the tumorigenic activities of 7-FBP, 8-FBP, 9-FBP, and 10-FBP have been found to be insignificant compared to the parent compound, benzo[a]pyrene. This lack of activity is attributed to the fluorine substitution blocking the formation of the 7,8-dihydrodiol, a key precursor to the highly carcinogenic bay-region diol-epoxide.

The tumorigenicity of 6-FBP has been compared to that of BP. While BP is more potent, both compounds have been shown to exhibit tumor-initiating and carcinogenic activity in mouse skin. nih.gov In rat mammary glands, both BP and 6-FBP induced high levels of mammary epithelial tumors and fibrosarcomas. nih.gov The moderate carcinogenic activity of 6-FBP is suggested to be consistent with activation through either one-electron oxidation or monooxygenation, where the fluorine substituent can be metabolically removed. nih.gov Other 6-halogenated derivatives, such as 6-chlorobenzo[a]pyrene (B1618961) (6-ClBP) and 6-bromobenzo[a]pyrene (6-BrBP), show reduced or eliminated carcinogenic activity. nih.gov

Metabolic Products of 1-FBP and 3-FBP

| Compound | Metabolizing System | Metabolic Products |

|---|---|---|

| 1-Fluorobenzo[a]pyrene (1-FBP) | Cytochrome P450 | 4,5-dihydrodiol, 7,8-dihydrodiol, 9,10-dihydrodiol, a phenol of 1-FBP, Benzo[a]pyrene-1,6-dione |

| Horseradish Peroxidase (HRP) | Benzo[a]pyrene-1,6-dione and another unidentified metabolite | |

| 3-Fluorobenzo[a]pyrene (3-FBP) | Cytochrome P450 | 4,5-dihydrodiol, 7,8-dihydrodiol, 9,10-dihydrodiol, a phenol of 3-FBP, Benzo[a]pyrene-3,6-dione |

| Horseradish Peroxidase (HRP) | Benzo[a]pyrene-3,6-dione |

Correlation between Structure and DNA Adduct Profiles

The ultimate carcinogenic activity of many PAHs, including benzo[a]pyrene, is linked to the formation of covalent adducts with DNA. The structure of the F-BP isomer influences the pathway of metabolic activation, which in turn determines the nature and extent of DNA adduct formation.

For 6-FBP , studies have shown that it forms DNA adducts upon activation by rat liver microsomes. nih.gov The major adducts appear to be formed through the diolepoxide pathway, with one major adduct coinciding with that formed from 6-FBP-7,8-dihydrodiol. nih.gov Minor adducts of 6-FBP are consistent with those derived from the 6-FBP radical cation. nih.gov Electrochemical oxidation of 6-FBP in the presence of deoxyguanosine (dG) leads to the formation of adducts where the 6-FBP molecule is bound at its C-1 or C-3 position to the N-7 of guanine (B1146940). nih.gov

Information regarding the specific DNA adduct profiles of 1-FBP and other fluorinated isomers is not as readily available in the reviewed literature. However, the identification of 7,8-dihydrodiol as a metabolite of 1-FBP and 3-FBP suggests the potential for these isomers to form diol-epoxide-DNA adducts, similar to the parent compound. The formation of radical cations from these isomers also points to the possibility of DNA adducts arising from this activation pathway.

DNA Adducts of 6-Fluorobenzo[a]pyrene (6-FBP)

| Activation Method | Reactant | Observed Adducts |

|---|---|---|

| Rat Liver Microsomes | DNA | Two major adducts (one from 6-FBP-7,8-dihydrodiol) and minor adducts (from 6-FBP radical cation) |

| Electrochemical Oxidation | Deoxyguanosine (dG) | 6-FBP bound at C-1 or C-3 to N-7 of Guanine |

| Electrochemical Oxidation | Deoxycytidine (dC) | 3-(6-FBP-1-yl)Cyt and 3-(6-FBP-3-yl)Cyt |

| Electrochemical Oxidation | Deoxyadenosine (B7792050) (dA) or Deoxythymidine (dT) | No adducts formed |

Comparative Analysis of 1-Fluorobenzo[a]pyrene with Parent Benzo[a]pyrene and Other PAH Derivatives in Mechanistic Studies

The study of fluorinated PAHs provides valuable insights into the mechanisms of carcinogenesis of the parent compounds. By blocking or altering specific sites of metabolism, fluorine substitution helps to elucidate the critical pathways leading to toxicity.

The metabolic studies of 1-FBP and 3-FBP have provided evidence for the mechanism of phenol formation in the parent benzo[a]pyrene. tandfonline.comtandfonline.com The formation of benzo[a]pyrene-1,6-dione and benzo[a]pyrene-3,6-dione from 1-FBP and 3-FBP, respectively, strongly suggests that the formation of 1-hydroxybenzo[a]pyrene and 3-hydroxybenzo[a]pyrene in the metabolism of BP occurs via an initial one-electron oxidation. tandfonline.comtandfonline.comnih.gov This is a key mechanistic insight that has been clarified through the use of these fluorinated analogs.

Compared to its parent compound, 6-FBP exhibits reduced tumorigenicity. nih.govnih.gov This is also observed for other 6-halogenated derivatives, with the carcinogenic activity decreasing with the larger halogens (chloro and bromo substitutions at C-6 reduce or eliminate carcinogenic activity). nih.gov This suggests that the 6-position of benzo[a]pyrene is sensitive to substitution, and that the nature of the substituent at this position can significantly modulate the carcinogenic potential of the molecule. The ability of 6-FBP to still be activated, likely through pathways that can remove the fluorine atom, highlights the multiple routes through which benzo[a]pyrene and its derivatives can exert their carcinogenic effects.

The collective findings from studies on fluorinated benzo[a]pyrenes underscore the importance of the specific location of substituents on the aromatic ring in determining the metabolic fate and carcinogenic potential of these compounds. The use of compounds like 1-FBP as mechanistic probes continues to be a valuable strategy in the field of chemical carcinogenesis.

Advanced Analytical Methodologies in 1 Fluorobenzo a Pyrene Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of 1-FBP metabolites, enabling their separation from complex biological matrices and subsequent quantification.

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a powerful technique for the analysis of polycyclic aromatic hydrocarbon (PAH) metabolites, including those of 1-FBP. hplc.eu The inherent fluorescence of these compounds allows for highly sensitive and selective detection. hplc.eunih.gov

In a typical HPLC-FLD setup, a C18 reverse-phase column is used to separate the metabolites based on their polarity. nih.govnih.gov A mobile phase consisting of a gradient of acetonitrile (B52724) and water or methanol (B129727) and water is commonly employed to achieve optimal separation. nih.govnih.gov The fluorescence detector is set to specific excitation and emission wavelengths that are characteristic of the metabolites of interest, which enhances the selectivity of the method. hplc.eunih.gov For instance, in the analysis of pyrene, an excitation wavelength of 265 nm and an emission wavelength of 394 nm have been utilized. nih.gov This technique has been successfully applied to the analysis of PAH metabolites in various biological samples, including urine and plasma. nih.govcdc.gov The sensitivity of HPLC-FLD allows for the detection of metabolites at very low concentrations, often in the nanogram per milliliter (ng/mL) range, with lower limits of quantitation (LLOQ) as low as 2 ng/mL for some compounds. nih.gov

Table 1: HPLC-FLD Method Parameters for PAH Metabolite Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 Reverse-Phase | nih.govnih.gov |

| Mobile Phase | Methanol-water gradient (90:10, v/v) | nih.gov |

| Flow Rate | 1 mL/min | nih.gov |

| Detection | Fluorescence (Ex: 265 nm, Em: 394 nm for pyrene) | nih.gov |

| Lower Limit of Quantitation (LLOQ) | 2 ng/mL (for pyrene) | nih.gov |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another cornerstone technique for the analysis of 1-FBP metabolites. nih.govnih.govnih.gov This method offers excellent chromatographic separation and definitive identification based on the mass-to-charge ratio of the analytes. nih.govnih.gov

Prior to GC-MS analysis, the metabolites, which are often polar, are typically derivatized to increase their volatility. nih.govgcms.cz A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. nih.gov The separation is usually performed on a capillary column, such as an HP-5MS, which provides high-resolution separation. nih.gov The mass spectrometer can be operated in either full scan mode to identify unknown metabolites or in selected ion monitoring (SIM) mode for targeted analysis of known metabolites, which offers higher sensitivity. uctm.edu GC-MS has been instrumental in identifying various benzo[a]pyrene (B130552) metabolites, including dihydrodiols, phenols, and tetraols, in biological samples like cervical mucus. nih.gov The detection limits of GC-MS can be very low, allowing for the quantification of trace levels of metabolites. nih.gov

Mass Spectrometric Approaches for Structural Characterization

Mass spectrometry plays a pivotal role in the structural elucidation of 1-FBP metabolites and their adducts with macromolecules like DNA.

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a precursor ion and analyzing the resulting product ions. This technique is invaluable for the unambiguous identification of metabolites and DNA adducts. When coupled with a separation technique like GC or HPLC, it becomes a highly powerful analytical tool. shimadzu.com

In an MS/MS experiment, a specific ion (the precursor ion) corresponding to the metabolite or adduct of interest is selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to fragment. The resulting product ions are then analyzed in the second mass analyzer, generating a characteristic fragmentation pattern that can be used for structural confirmation. This technique has been successfully used to identify benzo[a]pyrene diol epoxide (BPDE)-DNA adducts. nih.gov

Table 2: GC-MS/MS Detection Limits for Various PAHs

| Compound | Detection Limit (pg/μL) in GC/MS (SIM) | Detection Limit (pg/μL) in GC/MS/MS (MRM) | Reference |

|---|---|---|---|

| Benzo[a]pyrene | 0.159 | 0.029 | shimadzu.com |

| Benz[a]anthracene | 0.137 | 0.134 | shimadzu.com |

| Chrysene | 0.209 | 0.068 | shimadzu.com |

| Benzo[b]fluoranthene | 0.143 | 0.058 | shimadzu.com |

| Benzo[k]fluoranthene | 0.158 | 0.080 | shimadzu.com |

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules like DNA adducts. ugent.benih.gov It offers rapid analysis times and high separation efficiency. ugent.be

In CE-MS, charged molecules are separated in a narrow capillary filled with an electrolyte solution under the influence of a high electric field. The separated analytes are then introduced into the mass spectrometer for detection and identification. Negative ion electrospray ionization (ESI) is often used as the interface between the CE and the MS, as it is a soft ionization technique that keeps the adducts intact. nih.gov CE-MS has been successfully employed to detect and identify adducts of BPDE with DNA, with detection limits in the low nanogram to picogram range. nih.gov Techniques like sample stacking can be used to further enhance the concentration detection limit. nih.gov

Postlabeling Techniques for DNA Adduct Detection (e.g., ³²P-Postlabeling Assay)

The ³²P-postlabeling assay is an extremely sensitive method for the detection and quantification of DNA adducts, capable of detecting as little as one adduct in 10¹⁰ nucleotides. nih.govnih.govnih.gov This technique is particularly useful for detecting adducts from environmental exposures where the levels of DNA damage are very low. nih.gov

The assay involves several key steps:

DNA Digestion: The DNA is enzymatically digested into its constituent deoxynucleoside 3'-monophosphates. nih.gov

Adduct Enrichment: The adducted nucleotides are often enriched from the normal nucleotides. One method for enrichment involves the use of nuclease P1, which dephosphorylates normal nucleotides but not bulky aromatic adducts. nih.gov

³²P-Labeling: The 5'-hydroxyl group of the adducted nucleotides is then radiolabeled with ³²P from [γ-³²P]ATP in a reaction catalyzed by T4 polynucleotide kinase. nih.govnih.gov

Separation and Detection: The ³²P-labeled adducts are separated by thin-layer chromatography (TLC) and detected by autoradiography. nih.govnih.gov Quantification is achieved by measuring the amount of radioactivity in the spots corresponding to the adducts. nih.gov

The ³²P-postlabeling assay has been used to study the DNA adducts formed by 6-fluorobenzo[a]pyrene, a compound structurally similar to 1-FBP. nih.gov These studies have shown that 6-FBP forms two major and several minor DNA adducts. nih.gov

Research Models and Experimental Approaches Utilizing 1 Fluorobenzo a Pyrene

In Vitro Cellular and Subcellular Systems for Mechanistic Elucidation

In vitro models are indispensable for dissecting the molecular and cellular events involved in the metabolism of xenobiotics like 1-FBP. These systems offer a controlled environment to study enzymatic reactions and molecular interactions without the complexities of a whole organism.

Mammalian liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in cytochrome P450 (CYP450) enzymes and are a primary tool for studying the phase I metabolism of PAHs. Research utilizing rat liver microsomes has been instrumental in understanding the metabolic fate of 1-Fluorobenzo[a]pyrene.

Fluorine substitution on the benzo[a]pyrene (B130552) (BP) molecule serves as a powerful tool to investigate the mechanisms of CYP450-catalyzed oxygen transfer. nih.gov Studies involving the metabolism of 1-FBP by rat liver microsomes have provided key insights into these pathways. nih.govresearchgate.net When 1-FBP is incubated with rat liver microsomes, specific metabolites are formed, which can be analyzed by methods such as High-Performance Liquid Chromatography (HPLC) and identified by Nuclear Magnetic Resonance (NMR). nih.govresearchgate.net

A significant finding from these studies is the formation of Benzo[a]pyrene 1,6-dione from 1-FBP. nih.govresearchgate.net The generation of this metabolite is mechanistically important, as it can only occur through the removal of the fluoro group from the C-1 position. nih.govresearchgate.net This process is understood to happen via a one-electron oxidation of the 1-FBP substrate. nih.govresearchgate.net The initial step involves the abstraction of a pi electron from the PAH by the active species of the cytochrome P450 enzyme. nih.gov This is followed by the transfer of an oxygen atom to the most electropositive carbon atoms, which in the case of 1-FBP, includes the C-1 position, leading to the formation of 1-hydroxybenzo[a]pyrene (1-OHBP) and its subsequent oxidation product, BP 1,6-dione. nih.gov

These combined metabolic and theoretical studies demonstrate that the mechanism of oxygen transfer in the P450-catalyzed metabolism of benzo[a]pyrene and its derivatives involves an initial one-electron oxidation to form a radical cation. nih.gov The use of 1-FBP as a probe has been crucial in confirming this mechanistic detail. nih.govresearchgate.net

| Substrate | Experimental System | Identified Metabolites | Mechanistic Insight |

|---|---|---|---|

| 1-Fluorobenzo[a]pyrene (1-FBP) | Rat Liver Microsomes | 1-Hydroxybenzo[a]pyrene (1-OHBP), Benzo[a]pyrene 1,6-dione | Formation occurs via one-electron oxidation and removal of the fluorine atom, confirming the oxygen transfer mechanism of Cytochrome P450. nih.govresearchgate.net |

Information specifically regarding the use of 1-Fluorobenzo[a]pyrene in cultured human cell lines for metabolic and DNA interaction studies is not available in the provided search results. Research in this area has predominantly focused on the parent compound, Benzo[a]pyrene.

There is no information available in the search results concerning the application of 1-Fluorobenzo[a]pyrene in organoid culture models for studying PAH metabolism.

Application in Physiologically Based Kinetic (PBK) Modeling Research as a Probe

Specific studies detailing the application of 1-Fluorobenzo[a]pyrene as a probe in Physiologically Based Kinetic (PBK) modeling research were not identified in the search results. PBK modeling for PAHs has generally centered on compounds like Benzo[a]pyrene.

Future Directions and Research Gaps in 1 Fluorobenzo a Pyrene Studies

Elucidation of Novel Metabolic and Adduct Pathways

The carcinogenicity of benzo[a]pyrene (B130552) is intrinsically linked to its metabolic activation into reactive intermediates that can form covalent bonds with DNA, creating DNA adducts that can initiate mutagenesis. The established metabolic activation of B[a]P proceeds through three primary routes: the diol epoxide pathway, the radical-cation pathway, and the quinone pathway. The diol epoxide pathway, involving cytochrome P450 (CYP) enzymes, is often considered the principal route leading to cancer initiation.

Fluorine substitution has been utilized as a method to probe these activation mechanisms. For instance, studies on related fluorinated B[a]P isomers have shown that the fluorine atom can direct or inhibit metabolism at specific sites, thereby altering the profile of DNA adducts formed. This highlights a significant research gap: the comprehensive characterization of the complete metabolic and adduct profile of 1-FBP.

Future research must prioritize the identification of unique or previously uncharacterized metabolites of 1-FBP. It is plausible that the fluorine atom at the C1 position could sterically or electronically hinder typical metabolic reactions or promote alternative, less common pathways. This could lead to the formation of novel DNA adducts with different biological consequences than those formed by the parent compound. Advanced analytical techniques, such as high-resolution mass spectrometry and sophisticated NMR spectroscopy, will be essential for identifying these potentially low-abundance metabolites and adducts in both in vitro and in vivo systems. Uncovering these novel pathways is crucial for a complete understanding of how fluorination modifies the carcinogenic potential of benzo[a]pyrene.

Deeper Understanding of Quantitative Structure-Mechanism Relationships for Fluorinated Probes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Mechanism Relationship (QSMR) studies are pivotal in toxicology for predicting the biological activity of chemicals based on their molecular structure. For PAHs, descriptors such as molecular size, connectivity indices, and quantum chemical properties like polarizability have been used to model their behavior.

The introduction of a fluorine atom at the C1 position of benzo[a]pyrene creates a significant, localized change in the electronic landscape of the molecule. Fluorine is the most electronegative element, and its presence can withdraw electron density, altering the reactivity of the entire aromatic system. While it is known that this substitution affects biological activity, the precise quantitative relationship between this electronic perturbation and the specific steps of metabolic activation is not well understood.

A significant research gap exists in developing sophisticated QSMR models specifically for fluorinated PAHs. Future studies should aim to:

Develop Novel Descriptors: Create quantum chemical descriptors that can accurately capture the influence of the fluorine atom on properties like the stability of intermediate carbocations, the energetics of epoxide ring-opening, and the susceptibility of different sites to enzymatic attack.

Expand the Chemical Space: Perform comparative studies with a wider range of mono- and poly-fluorinated PAHs to build more robust and predictive models.

A deeper understanding of these relationships will not only clarify the role of 1-FBP as a mechanistic probe but also enhance our ability to predict the potential toxicity of other halogenated environmental contaminants.

Table 1: Key Molecular Descriptors for QSAR/QSMR Studies of Fluorinated PAHs

| Descriptor Category | Specific Descriptor Example | Relevance to Mechanism |

|---|---|---|

| Electronic | Dipole Moment, Partial Atomic Charges | Influences interactions with enzyme active sites and DNA. |

| Quantum Chemical | HOMO-LUMO Gap, Electron Affinity | Relates to the molecule's reactivity and ability to form radical cations. |

| Topological | Molecular Connectivity Indices | Describes the size, shape, and branching of the molecule. |

| Thermodynamic | Enthalpy of Formation | Indicates the stability of the molecule and its metabolites. |

| Steric | Molecular Volume, Surface Area | Affects how the molecule fits into the active sites of metabolizing enzymes. |

Integration of Advanced Computational Chemistry with Experimental Findings for Predictive Modeling

The complexity of PAH metabolism, which involves numerous competing pathways and reactive intermediates, makes it an ideal candidate for study using computational chemistry and predictive modeling. In silico approaches, when properly validated with experimental data, can provide unparalleled insight into reaction mechanisms and help predict toxicological outcomes. For the parent B[a]P, computational models have been developed to simulate metabolic networks and predict the formation of various metabolites.

However, these models often lack the specific parameterization needed to accurately account for the effects of substituents like fluorine. The fluorine atom can significantly alter reaction energy barriers and the stability of intermediates, details that must be accurately captured for reliable predictions. Therefore, a major research gap is the development and validation of integrated computational-experimental models specifically for 1-FBP.

Future directions in this area should focus on a synergistic approach:

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: Use these methods to model the interaction of 1-FBP with the active sites of CYP enzymes. This can elucidate how the fluorine atom influences substrate binding, orientation, and the regioselectivity of oxidation.

Predictive Reaction Modeling: Develop automated reaction network generators, informed by quantum chemical calculations, to predict the entire landscape of possible 1-FBP metabolites and their formation rates.

Experimental Validation: Critically, the predictions from these computational models must be rigorously tested against experimental data. This involves conducting in vitro metabolism studies using human and rodent liver microsomes or cell cultures and comparing the experimentally observed metabolite profiles with the in silico predictions.

By tightly integrating advanced computational chemistry with empirical findings, researchers can build highly predictive models. These models will not only deepen our understanding of 1-FBP's mechanism of action but also provide powerful tools for screening the potential risks of other novel fluorinated and halogenated environmental pollutants without resorting to extensive animal testing.

Q & A

Q. How does 1-FBP’s environmental persistence compare to chlorinated or hydroxylated BaP derivatives?

- Methodological Answer : Conduct comparative photodegradation studies under UV/visible light, measuring half-lives via HPLC. Fluorine’s stability may reduce abiotic degradation compared to –OH or –Cl groups. Use QSAR (Quantitative Structure-Activity Relationship) models to predict biodegradation pathways .

Methodological Pitfalls and Solutions

- Data Reproducibility : Ensure synthetic protocols include detailed purification steps (e.g., chromatography conditions) to mitigate batch-to-batch variability .

- Ethical Compliance : Follow institutional guidelines for hazardous waste disposal (e.g., fluorinated PAHs require incineration at >1,000°C) .

- Interdisciplinary Gaps : Collaborate with computational chemists to model 1-FBP’s interaction with CYP enzymes, guiding experimental validation .

Key Literature Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.